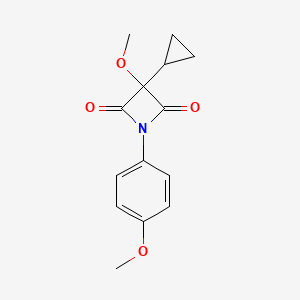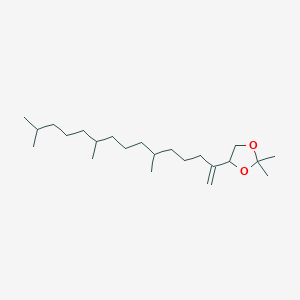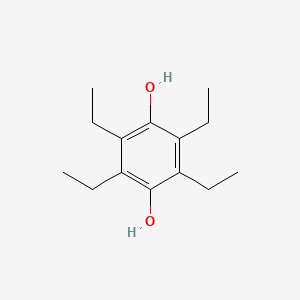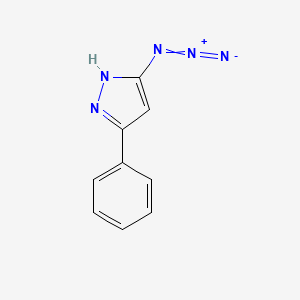
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methoxyphenyl group attached to an azetidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone and a methoxyphenyl amine, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts to increase yield and efficiency, as well as advanced purification techniques to ensure the compound’s purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 1-Cyclopropyl-3-(4-methoxyphenyl)urea
- 3-Cyclopropyl-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine-2,4-dione core is particularly noteworthy, as it provides a rigid and reactive framework for various chemical transformations .
Properties
CAS No. |
137628-99-0 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-11-7-5-10(6-8-11)15-12(16)14(19-2,13(15)17)9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
LPDCRZCRXKIKEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(C2=O)(C3CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)


